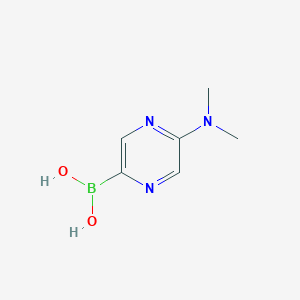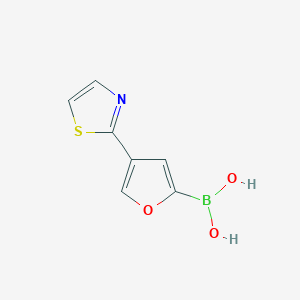
5-(Dimethylamino)pyrazine-2-boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Dimethylamino)pyrazine-2-boronic acid (DMAPB) is a boronic acid derivative of 5-(dimethylamino)pyrazine, and is a versatile reagent used in a variety of scientific applications. DMAPB is a colorless, water-soluble, and highly reactive compound, and is often used as a catalyst in organic synthesis. DMAPB is a relatively new compound, and its applications are rapidly becoming more diverse.
Mécanisme D'action
The mechanism of action of 5-(Dimethylamino)pyrazine-2-boronic acid is not fully understood. However, it is believed that the boronic acid moiety of this compound acts as a Lewis acid, which facilitates the formation of covalent bonds with other molecules. The dimethylamino group of this compound is believed to act as a nucleophile, which helps to facilitate the formation of covalent bonds with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that this compound may have some antioxidant properties, as it has been shown to scavenge free radicals and reduce oxidative stress. In addition, this compound has been shown to have some anti-inflammatory effects, and may be beneficial in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(Dimethylamino)pyrazine-2-boronic acid in lab experiments include its high reactivity, its water solubility, and its low cost. Additionally, this compound is a relatively stable compound and can be stored for long periods of time without significant degradation. The main limitation of this compound is its toxicity, and it should be handled with caution in the laboratory.
Orientations Futures
There are many potential future directions for the use of 5-(Dimethylamino)pyrazine-2-boronic acid. One potential direction is the use of this compound in the synthesis of new compounds, such as polymers and dyes. Additionally, this compound could be further studied for its biological effects, such as its antioxidant and anti-inflammatory properties. Finally, this compound could be used in the development of new catalysts for organic synthesis.
Méthodes De Synthèse
5-(Dimethylamino)pyrazine-2-boronic acid can be synthesized in two steps. The first step involves the reaction of 5-(dimethylamino)pyrazine with boronic acid in an aqueous solution of sodium hydroxide. The reaction is carried out at room temperature and is complete within a few hours. The second step involves the purification of the product by recrystallization from a mixture of water and ethanol. The product is a white crystalline powder with a melting point of about 100°C.
Applications De Recherche Scientifique
5-(Dimethylamino)pyrazine-2-boronic acid is a versatile reagent that is used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis, as a ligand in coordination complexes, and as a reagent in the synthesis of other compounds. This compound has also been used in the synthesis of polymers, in the synthesis of biologically active compounds, and in the synthesis of fluorescent dyes.
Propriétés
IUPAC Name |
[5-(dimethylamino)pyrazin-2-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BN3O2/c1-10(2)6-4-8-5(3-9-6)7(11)12/h3-4,11-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONURTZRKGFNFRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=N1)N(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1-((3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl)carbonyl)-3-(4-methoxyphenyl)indeno[2,3-d]pyrazol-4-one](/img/structure/B6342479.png)

